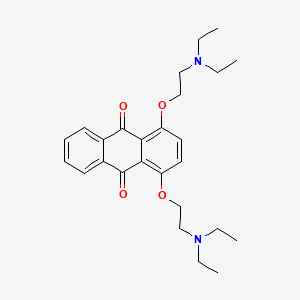
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. Anthraquinones are a class of organic compounds that have been extensively studied for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as vanadium pentoxide (V2O5) in a gas-phase fixed-bed oxidation process . Another method involves the liquid-phase oxidation of anthracene in the presence of nitric acid and a solvent like trichlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the KF–NaF-mediated condensation reaction, which provides the compound in significant yields from readily available precursors .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox flow batteries.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various alkylamines for substitution reactions .
Major Products Formed
Major products formed from these reactions include hydroxyanthraquinone derivatives, which have applications in medicinal chemistry and as intermediates in the synthesis of other complex molecules .
Aplicaciones Científicas De Investigación
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent, similar in structure but with different side chains.
Ametantrone: Another anthraquinone derivative with anticancer properties, differing in its substitution pattern.
1,4-Bis(2-(dimethylamino)ethyl)aminoanthracene-9,10-dione: A related compound with similar redox properties but different solubility characteristics.
Uniqueness
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its combination of high solubility in polar organic solvents and multiple electrochemically accessible oxidation states, making it particularly suitable for applications in redox flow batteries and as a potential anticancer agent .
Propiedades
Número CAS |
88476-76-0 |
|---|---|
Fórmula molecular |
C26H34N2O4 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-14-22(32-18-16-28(7-3)8-4)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-14H,5-8,15-18H2,1-4H3 |
Clave InChI |
WNOAZUFOZKQFQU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


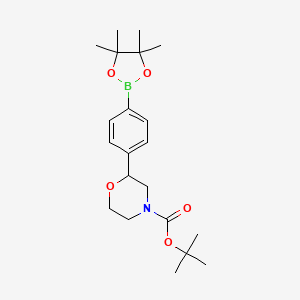
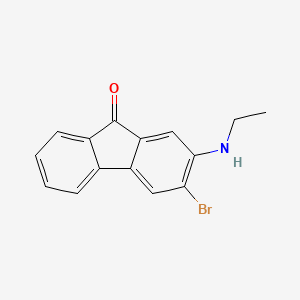
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)

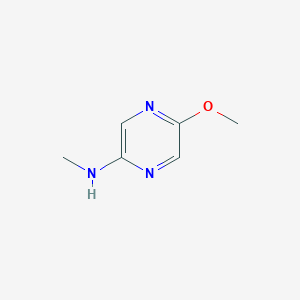
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
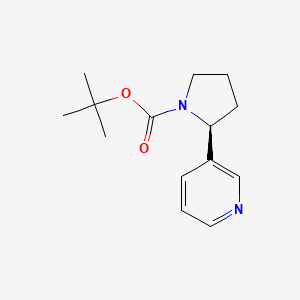
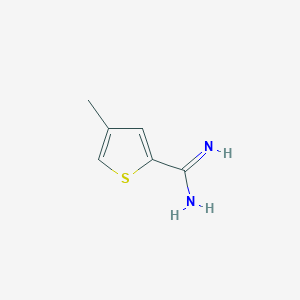
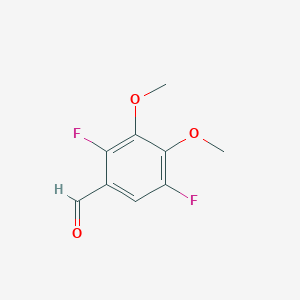
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
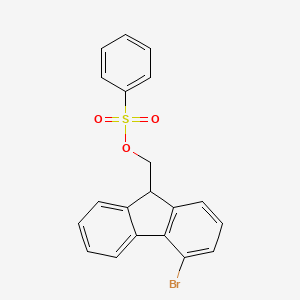
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
